s-Triazole, 3-propyl-

説明

Nomenclature and Structural Characteristics of s-Triazole, 3-propyl-

A clear understanding of a compound's nomenclature and structure is fundamental to its study. The following sections detail the specific characteristics of 3-propyl-1H-1,2,4-triazole.

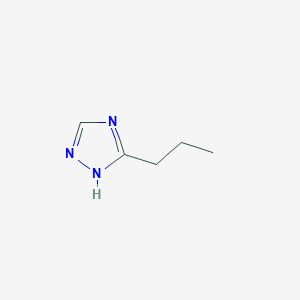

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3-propyl-1H-1,2,4-triazole . nist.govnist.gov This name precisely describes the molecular structure, indicating a 1,2,4-triazole (B32235) ring with a propyl group attached at the third carbon atom.

The molecular formula of 3-propyl-1H-1,2,4-triazole is C₅H₉N₃ . nist.govnist.gov This indicates that each molecule is composed of five carbon atoms, nine hydrogen atoms, and three nitrogen atoms. The calculated molecular weight of this compound is approximately 111.14 g/mol . nist.govnist.govnih.gov

Table 1: Physicochemical Properties of 3-propyl-1H-1,2,4-triazole

| Property | Value |

| IUPAC Name | 3-propyl-1H-1,2,4-triazole |

| Molecular Formula | C₅H₉N₃ |

| Molecular Weight | 111.14 g/mol |

| CAS Number | 19932-60-6 |

The foundational structure of this compound is the 1,2,4-triazole core , a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. imist.maimist.ma In this specific molecule, a propyl group (-CH₂CH₂CH₃) is attached to the carbon atom at the 3-position of the triazole ring. nist.gov This substitution influences the compound's physical and chemical properties, including its solubility and reactivity.

Triazoles exist in two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole , which differ in the arrangement of the nitrogen atoms within the five-membered ring. imist.maresearchgate.netwikipedia.org Both isomers are significant in research, with their derivatives exhibiting a wide range of biological activities. frontiersin.orgnih.gov The 1,2,4-triazole scaffold, in particular, is a common feature in many pharmaceutical and agrochemical compounds. imist.manih.gov The specific isomer plays a crucial role in determining the molecule's three-dimensional shape and its ability to interact with biological targets. nih.gov

1,2,4-Triazoles, including the 3-propyl substituted variant, can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms of the ring. jst.go.jpijsr.net The two primary tautomers are the 1H and 2H forms. jst.go.jp The predominant tautomer can be influenced by factors such as the nature of substituents on the ring and the solvent environment. jst.go.jprsc.org This tautomeric behavior is a critical consideration in research as it can affect the compound's reactivity and its interactions at a molecular level. researchgate.net

Significance in Heterocyclic Chemistry and Medicinal Chemistry Research

The 1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds. nih.govijprajournal.com This framework offers a unique combination of features, including hydrogen bonding capabilities, dipole character, and relative stability, which facilitate strong interactions with biological receptors and enzymes. nih.gov

Derivatives of 1,2,4-triazole have been extensively investigated and have shown a broad spectrum of pharmacological activities, including:

Antibacterial researchgate.net

Anticancer nih.gov

Anticonvulsant researchgate.net

Anti-inflammatory researchgate.net

Antiviral researchgate.net

The versatility of the 1,2,4-triazole ring allows for the synthesis of large libraries of compounds for screening, making it a cornerstone in the search for new therapeutic agents. nih.govijprajournal.com The propyl group at the 3-position of the molecule can be further modified, providing a route to novel derivatives with potentially enhanced or specific biological activities.

Role as a Building Block for Derivatives with Diverse Biological Activities

The s-Triazole, 3-propyl- scaffold is a cornerstone for the synthesis of a multitude of derivatives exhibiting a broad spectrum of biological activities. tandfonline.comnih.gov The inherent stability of the triazole ring, coupled with the presence of multiple nitrogen atoms, allows for various chemical modifications, leading to compounds with potent pharmacological effects. longdom.org Researchers have successfully utilized 3-propyl-1,2,4-triazole as a starting point to create new molecules with significant antimicrobial and anticancer properties.

The synthesis of various derivatives often involves reactions at the nitrogen atoms of the triazole ring or by introducing different functional groups to the core structure. These modifications can dramatically influence the biological activity of the resulting compounds. For instance, the introduction of different substituents on the triazole ring has been shown to be beneficial for increasing antifungal activity. nih.gov

Structural Flexibility for Functionalization

The structure of s-Triazole, 3-propyl- offers remarkable flexibility for chemical modification, a key attribute for a successful drug scaffold. The triazole ring presents multiple sites for functionalization, allowing for the strategic attachment of various chemical moieties to modulate the compound's properties.

A significant advancement in the functionalization of this scaffold involves the selective magnesiation or zincation of N-propyl-1,2,4-triazole. acs.org This technique allows for the precise introduction of substituents at specific positions on the triazole ring. For example, complete magnesiation of N-propyl-1,2,4-triazole can be achieved, and the resulting intermediate can be reacted with a variety of electrophiles to yield 5-substituted 1,2,4-triazoles in high yields. acs.org This method provides a powerful tool for creating a library of derivatives with diverse functionalities.

Furthermore, double functionalization of N-propyl-1,2,4-triazole has been successfully demonstrated, leading to fully substituted triazole derivatives. acs.org These advanced synthetic strategies underscore the adaptability of the s-Triazole, 3-propyl- core for creating complex molecules with tailored biological activities.

Applications in Drug Design and Development

The versatility of s-Triazole, 3-propyl- as a building block has led to its extensive application in drug design and development programs, particularly in the search for new anticancer and antimicrobial agents. The 1,2,4-triazole scaffold is a known component of several successful drugs, and the 3-propyl- derivative serves as a valuable starting point for creating novel drug candidates. researchgate.net

In the realm of anticancer research , derivatives of 3-propyl-1,2,4-triazole have shown promising cytotoxic activity against various cancer cell lines. For example, certain bis-triazole derivatives have been synthesized and evaluated for their ability to inhibit DNA topoisomerase II, a crucial enzyme for cancer cell proliferation. researchgate.net One such compound, 12c, demonstrated a high docking score and significant cytotoxicity with an IC50 value of 0.55 μM. researchgate.net These findings highlight the potential of this scaffold in developing new apoptotic-inducing anticancer agents. researchgate.net

In the field of antimicrobial drug discovery , numerous derivatives of 3-propyl-1,2,4-triazole have been synthesized and tested against a range of bacterial and fungal pathogens. Schiff base ligands derived from 4-amino-5-propyl-3-thiol-1,2,4-triazole have been used to create metal complexes with significant in-vitro antimicrobial activities. thesciencein.org Furthermore, various substituted 1,2,4-triazole derivatives have demonstrated good to moderate activities against microorganisms such as Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net

The following interactive data tables summarize some of the reported biological activities of s-Triazole, 3-propyl- derivatives.

Table 1: Anticancer Activity of Selected s-Triazole, 3-propyl- Derivatives

| Compound ID | Cancer Cell Line | IC50 (μM) | Reference |

| 12c | EAC | 0.55 | researchgate.net |

| 12g | EAC | 0.62 | researchgate.net |

Table 2: Antimicrobial Activity of Selected s-Triazole, 3-propyl- Derivatives

| Compound/Derivative | Microorganism | Activity/MIC | Reference |

| Metal complexes of IBPT | S. aureus, E. coli, C. albicans, A. niger | Significant antimicrobial activity | thesciencein.org |

| Compound 3 | E. coli, K. pneumoniae | Moderate activity | nih.gov |

| Compound 8 | E. coli, K. pneumoniae | Moderate activity | nih.gov |

| Compound 11b | S. aureus, E. coli | Highest activity among tested | researchgate.net |

| Compound 9a | P. aeruginosa | Highest activity among tested | researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-propyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-3-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWJVKLPEZPKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334123 | |

| Record name | s-Triazole, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19932-60-6 | |

| Record name | s-Triazole, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Propyl-1H-1,2,4-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Routes for s-Triazole, 3-propyl- and its Derivatives

The synthesis of the 1,2,4-triazole (B32235) (a common isomer of s-triazole) and 1,2,3-triazole cores can be achieved through various established pathways. These routes offer versatility in introducing a propyl group and other substituents onto the triazole ring.

Cyclization reactions are foundational in heterocyclic chemistry and provide several pathways to the s-triazole core. These methods typically involve the condensation and subsequent ring closure of linear precursors containing the necessary carbon and nitrogen atoms.

A versatile one-pot method for synthesizing S-alkylated 3-propyl-1,2,4-triazole derivatives involves the initial formation of a triazole-thione intermediate, followed by in-situ S-alkylation. This process begins with the cyclization of a thiosemicarbazide (B42300) precursor in a basic medium to form 5-propyl-4H-1,2,4-triazole-3-thione. Subsequent introduction of an alkylating agent (e.g., an alkyl halide) and an acid catalyst facilitates the regioselective alkylation on the sulfur atom, yielding the final 3-S-alkylated-5-propyl-1,2,4-triazole product without isolating the intermediate.

The general mechanism proceeds in two main stages within a single pot:

Thione Formation : A suitable acyl hydrazide, such as butyryl hydrazide, reacts with a thiocyanate (B1210189) salt to form an acylthiosemicarbazide. This intermediate then undergoes base-catalyzed intramolecular cyclization, typically by heating in the presence of a base like sodium hydroxide (B78521), to yield 5-propyl-4H-1,2,4-triazole-3-thione.

S-Alkylation : After the cyclization is complete, the reaction mixture is cooled, and an alkyl halide (R-X) and an acid catalyst are added. The thione, existing in equilibrium with its thioenol tautomer, is then alkylated on the sulfur atom to form the stable S-alkylated product. The regioselectivity for S-alkylation over N-alkylation is high in this process mdpi.com.

This one-pot strategy is efficient, reduces waste by avoiding the isolation of intermediates, and allows for diverse functionalization at the sulfur position zsmu.edu.uajenabioscience.com.

Classical condensation methods provide reliable routes to the 3-propyl-1,2,4-triazole core. Two notable named reactions in this category are the Pellizzari reaction and the Einhorn-Brunner reaction.

Pellizzari Reaction : This reaction involves the condensation of an acyl hydrazide with an amide to form a 1,2,4-triazole nih.govresearchgate.netnih.gov. To synthesize 3-propyl-1,2,4-triazole, butyryl hydrazide (propanecarbohydrazide) would be reacted with formamide (B127407). The reaction typically requires high temperatures, and yields can be variable. The mechanism involves the initial attack of the hydrazide on the amide carbonyl, followed by a series of condensation and cyclization steps to form the triazole ring nih.gov. The use of microwave irradiation has been shown to shorten reaction times and improve yields nih.govnih.gov.

Einhorn-Brunner Reaction : This method synthesizes 1,2,4-triazoles through the acid-catalyzed condensation of a diacylamine with a hydrazine (B178648) derivative researchgate.netbeilstein-journals.org. For the synthesis of a 3-propyl substituted triazole, a diacylamine such as N-butyrylformamide would be reacted with hydrazine. The reaction is known to produce isomeric mixtures, but regioselectivity can be influenced by the nature of the acyl groups beilstein-journals.org. The more acidic acyl group tends to direct the substitution pattern on the resulting triazole ring beilstein-journals.org.

The 3-propyl-1,2,4-triazole ring can also be constructed using propylamine (B44156) and hydrazine as primary nitrogen sources. This pathway often involves the intermediate formation of an amidine or an amidrazone, which then undergoes cyclization.

A plausible one-pot, two-step synthetic sequence is as follows:

Amidine Formation : Propylamine is reacted with a butyric acid derivative (such as an orthoester or nitrile) to form N-propylbutyramidine.

Cyclization with Hydrazine : The resulting amidine is then condensed with a hydrazine derivative. This reaction, often catalyzed by an acid, leads to the formation of the 1,2,4-triazole ring through intramolecular cyclization and elimination of ammonia (B1221849) zsmu.edu.uanih.govresearchgate.netorganic-chemistry.org. This method is highly modular, allowing for the synthesis of variously substituted triazoles by changing the starting amine, carboxylic acid derivative, and hydrazine researchgate.net.

"Click chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform nih.gov. The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole nih.govresearchgate.net. This reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often produces a mixture of regioisomers researchgate.netbeilstein-journals.org.

The CuAAC reaction is characterized by its exceptional reliability, mild reaction conditions (often proceeding at room temperature in aqueous solutions), and high yields nih.govbeilstein-journals.org. The copper(I) catalyst, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), dramatically accelerates the reaction and controls the regiochemistry nih.govresearchgate.net. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, leading exclusively to the 1,4-disubstituted triazole isomer beilstein-journals.org.

To synthesize a triazole derivative featuring a propyl group using this method, 1-pentyne (B49018) (an alkyne with a terminal triple bond and a propyl group) serves as a key precursor.

A defining feature of the CuAAC reaction is its outstanding regioselectivity. The copper catalyst exclusively directs the reaction to form the 1,4-disubstituted regioisomer of the 1,2,3-triazole ring researchgate.netbeilstein-journals.orgnih.gov. This is in stark contrast to the uncatalyzed thermal reaction, which yields a mixture of both 1,4- and 1,5-disubstituted products beilstein-journals.org.

The synthesis of 1-substituted-4-propyl-1,2,3-triazoles is readily achieved by reacting 1-pentyne with a variety of organic azides (R-N₃) in the presence of a copper(I) catalyst. The reaction is robust and tolerates a wide array of functional groups on the azide component, making it a powerful tool for creating diverse libraries of propyl-substituted triazoles. The reaction can often be performed as a one-pot synthesis where the organic azide is generated in situ from the corresponding alkyl or aryl halide, followed by the immediate addition of the alkyne and catalyst nih.govresearchgate.netnih.gov.

The table below illustrates the versatility of the CuAAC reaction for synthesizing various 1-substituted-4-propyl-1,2,3-triazoles from 1-pentyne and different organic azides.

| Azide Reactant (R-N₃) | Alkyne Reactant | Catalyst System | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl (B1604629) Azide | 1-Pentyne | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O | Room Temp, 12h | ~95% (estimated) | |

| Phenyl Azide | 1-Pentyne | CuI | THF | Room Temp, 6h | High | beilstein-journals.org |

| 1-Azidohexane | 1-Pentyne | Cu(I) NHC Complex | CD₃CN | Room Temp, 3h | >99% (conversion) | |

| Ethyl 2-azidoacetate | 1-Pentyne | CuSO₄·5H₂O / Sodium Ascorbate | EtOH/H₂O | Room Temp | Excellent | researchgate.net |

Note: Yields are based on reactions with structurally similar aliphatic alkynes like 1-hexyne (B1330390) where specific data for 1-pentyne was not available, demonstrating the general applicability and high efficiency of the reaction.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of highly substituted triazoles in a single step from three or more starting materials. This approach is advantageous due to its atom economy and the ability to generate molecular complexity in a convergent manner. For example, a one-pot, three-component reaction between an alkyne, an organic halide, and sodium azide in the presence of a copper catalyst can directly yield a 1,4-disubstituted 1,2,3-triazole. This method avoids the isolation of the intermediate organic azide, simplifying the synthetic procedure.

Synthesis from Mercapto-s-triazoles (e.g., 4-amino-5-mercapto-3-propyl-s-triazole)

The synthesis of 3-propyl-s-triazoles can also be achieved by chemical modification of a pre-existing triazole ring. One such method involves the desulfurization of a mercapto-substituted triazole. For instance, starting with a compound like 4-amino-5-mercapto-3-propyl-s-triazole, the mercapto group (-SH) can be removed and replaced with a hydrogen atom. This transformation is typically accomplished using a reducing agent such as Raney nickel. Raney nickel is a nickel-aluminum alloy that has been treated to remove most of the aluminum, resulting in a high surface area catalyst that is effective for the hydrogenolysis of carbon-sulfur bonds. nih.gov This reductive desulfurization provides a route to obtaining the corresponding 3-propyl-s-triazole from its mercapto derivative.

Sequential Reaction Methods for Trisubstituted Triazoles

The synthesis of trisubstituted triazoles often requires sequential reaction strategies to control the regiochemistry of the final product. These methods involve the stepwise introduction of substituents onto the triazole ring. For example, a 1,4-disubstituted triazole can be synthesized first via a CuAAC reaction. Subsequently, a third substituent can be introduced at the 5-position through various chemical transformations. This sequential approach allows for the synthesis of unsymmetrically substituted triazoles with a high degree of control over the substitution pattern.

Acylhydrazine Method for 1,2,4-Triazoles

The reaction of acylhydrazines with various nitrogen- and carbon-containing synthons is a classical and versatile approach for constructing the 1,2,4-triazole core. Two notable named reactions that fall under this category are the Pellizzari reaction and the Einhorn-Brunner reaction.

The Pellizzari reaction involves the condensation of an amide and an acylhydrazine at high temperatures to form a 1,2,4-triazole. To synthesize 3-propyl-s-triazole via this method, one might react butyramide (B146194) with formohydrazide or formamide with butyrohydrazide. The reaction generally requires harsh conditions, including high temperatures, which can sometimes lead to a mixture of products if acyl group exchange occurs.

The Einhorn-Brunner reaction provides an alternative route, involving the reaction of an imide with a hydrazine derivative. This method can also be adapted for the synthesis of 3-propyl-s-triazole by selecting appropriate starting materials that would furnish the propyl group at the desired position.

Microwave-assisted synthesis has been shown to significantly improve the efficiency of these traditional methods. By using microwave irradiation, reaction times can be shortened, and yields can be increased, offering a more "green" and efficient alternative to conventional heating.

A plausible synthesis for 3,5-disubstituted 1,2,4-triazoles using the acylhydrazine method is outlined below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| Butyramide | Butyrohydrazide | High Temperature (e.g., >250°C) or Microwave | 3,5-Dipropyl-1,2,4-triazole |

| Butyrohydrazide | Formamide | High Temperature or Microwave | 3-Propyl-1,2,4-triazole |

Electrochemical Late-Stage Functionalization

Electrochemical methods represent a modern and sustainable approach to organic synthesis, often avoiding the need for harsh reagents and oxidants. While late-stage functionalization (LSF) of a pre-existing 3-propyl-s-triazole ring is a developing area, electrochemical techniques have been successfully applied to the synthesis of the 1,2,4-triazole core itself.

One such method involves a multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297) (NH₄OAc), and an alcohol. organic-chemistry.org In this process, which can be performed in an undivided cell, the alcohol serves as both the solvent and a reactant, while NH₄OAc acts as the nitrogen source. The reaction proceeds with the assistance of electrochemically generated reactive iodine species, avoiding the use of strong chemical oxidants and transition-metal catalysts to yield 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.org

Another electrochemical approach enables the synthesis of 1,2,4-triazole-fused heterocycles through a reagent-free intramolecular dehydrogenative C-N cross-coupling reaction under mild electrolytic conditions. rsc.org This atom- and step-economical process has been applied to the synthesis of biologically relevant molecules. rsc.org These electrochemical strategies highlight the potential for developing novel, environmentally benign pathways to functionalized 1,2,4-triazoles.

Reaction Mechanisms

Understanding the underlying mechanisms of these synthetic reactions is crucial for optimizing conditions and predicting outcomes. The formation of the 1,2,4-triazole ring can proceed through several distinct mechanistic pathways.

Oxidation to Disulfide and Nucleophilic Attack in Cyclization

The synthesis of 1,2,4-triazoles, particularly 1,2,4-triazole-3-thiones, can proceed through a mechanism involving the oxidative cyclization of thiosemicarbazide derivatives. In this pathway, a key step is the formation of a disulfide bridge.

For instance, the copper(II)-catalyzed construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides is believed to involve an oxidative C-N bond formation. organic-chemistry.org While not definitively proven to proceed via an isolated disulfide, the oxidative conditions are conducive to such an intermediate. The subsequent intramolecular nucleophilic attack by a nitrogen atom onto the activated carbon center leads to cyclization and formation of the triazolethione ring. Interestingly, with prolonged reaction times, these thiones can undergo a copper-mediated desulfurization process to yield the corresponding 1,2,4-triazole. organic-chemistry.org A similar oxidative cyclization of amidrazones, catalyzed by reagents like ceric ammonium nitrate (B79036), is another established route to the 1,2,4-triazole core. organic-chemistry.org

1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

While the classic Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne famously yields 1,2,3-triazoles, a variation of this reaction type is a powerful tool for synthesizing the 1,2,4-triazole isomer. wikipedia.org This approach involves the reaction of a nitrile imine as the 1,3-dipole with a dipolarophile containing a carbon-nitrogen multiple bond, such as a nitrile or a cyanamide. organic-chemistry.orgmdpi.com

Nitrile imines are reactive intermediates that are typically generated in situ from precursors like hydrazonyl halides (in the presence of a base) or by the thermal denitrogenation of tetrazoles. oup.com Once generated, the nitrile imine undergoes a [3+2] cycloaddition with a nitrile. To synthesize 3-propyl-s-triazole, a nitrile imine bearing the propyl group would be reacted with another nitrile.

The regioselectivity of the cycloaddition is a key aspect of this mechanism. Theoretical studies suggest that the reaction is often stabilized by the efficient electron donation from the nitrogen lone pair of the nitrile into the π* orbital of the C=N bond of the nitrile imine, leading to a specific orientation of the reactants in the transition state and the formation of a single regioisomer. oup.com

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product |

| N-Phenylbutyrohydrazonoyl chloride | Acetonitrile (B52724) | Base (e.g., Triethylamine) | 5-Methyl-1-phenyl-3-propyl-1H-1,2,4-triazole |

| 5-Propyl-tetrazole | Benzonitrile | Heat/Triflic Anhydride (B1165640) | 3-Propyl-5-phenyl-1H-1,2,4-triazole |

Copper(I)-Catalyzed Mechanisms

Copper catalysis is a cornerstone of modern organic synthesis, and it provides efficient routes to 1,2,4-triazoles that are distinct from the well-known Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) used for 1,2,3-triazoles.

A prominent copper-catalyzed method for 1,2,4-triazoles involves the reaction of amidines with nitriles. acs.org This reaction proceeds via a tandem addition-oxidative cyclization process. The proposed mechanism suggests that the copper catalyst facilitates the initial nucleophilic addition of the amidine's amino group to the nitrile carbon. thieme-connect.com This is followed by an oxidative N-N bond formation to close the ring, with molecular oxygen (from air) often serving as the terminal oxidant. acs.orgorganic-chemistry.org This method is highly versatile and allows for the synthesis of a wide array of substituted 1,2,4-triazoles from readily available starting materials. thieme-connect.comorganic-chemistry.org

Another copper-catalyzed approach involves the one-pot reaction of two different nitriles with hydroxylamine. acs.org This process includes the initial formation of an amidoxime (B1450833) from one nitrile and hydroxylamine, followed by a copper-catalyzed reaction with the second nitrile, and subsequent intramolecular cyclization and dehydration to form the 1,2,4-triazole ring. acs.org

A plausible mechanism for the copper-catalyzed reaction of two different amidines involves the following steps:

Base-promoted intermolecular nucleophilic attack of one amidine onto the other.

Formation of an intermediate that coordinates to the copper catalyst.

Oxidative addition to form a Cu(III) complex.

Reductive elimination to form the N-N bond of the triazole ring and regenerate a Cu(I) species, completing the catalytic cycle. thieme-connect.com

Ruthenium(II)-Catalyzed Mechanisms

While Ruthenium(II) complexes, particularly [Cp*RuCl] species, are renowned for catalyzing the azide-alkyne cycloaddition (RuAAC) to selectively produce 1,5-disubstituted 1,2,3-triazoles, their application in the direct synthesis of the 1,2,4-triazole ring is less common. The primary role of ruthenium catalysts in triazole chemistry has been overwhelmingly focused on the 1,2,3-isomer.

However, ruthenium's broader catalytic activity in forming other heterocyclic systems through cyclization reactions is well-documented. For example, Ru(II) catalysts are effective in the cycloisomerization of diynols, which can then be converted into pyridines. nih.gov They also catalyze the cyclization of ketoximes with alkynes via C-H bond activation to yield isoquinolines. nih.gov

Although a direct, general Ru(II)-catalyzed cycloaddition for forming 1,2,4-triazoles is not a mainstream synthetic route, the synthesis of ruthenium complexes incorporating pre-formed 1,2,4-triazole ligands is an active area of research, particularly for applications in medicinal chemistry and materials science. dcu.ie The development of a novel Ru(II)-catalyzed pathway specifically for 1,2,4-triazoles remains a potential area for future synthetic exploration.

Organocatalytic Mechanisms (e.g., via iminium intermediates)

Organocatalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including triazoles, offering a metal-free alternative to traditional catalytic systems. While the synthesis of 1,2,3-triazoles often involves organocatalytic 1,3-dipolar cycloadditions, the formation of 1,2,4-triazoles can also be facilitated by organocatalysts. These reactions may proceed through various intermediates, though iminium intermediates are less commonly cited for triazole synthesis compared to other heterocycles. More frequently, organocatalytic routes for triazoles involve the activation of substrates by organic bases or the use of organocatalysts to promote cycloaddition reactions. For instance, Lewis base catalysis can be employed in aerobic oxidative intermolecular azide-zwitterion cycloadditions to form the triazole ring. acs.org In some metal-free approaches, the reaction is promoted by an acid catalyst like acetic acid in a multicomponent reaction to yield 1,5-disubstituted 1,2,3-triazoles. mdpi.com

Influence of Catalysts and Reaction Conditions on Regioselectivity

Regioselectivity is a critical aspect of triazole synthesis, particularly for 1,2,3-triazoles, where 1,4- and 1,5-disubstituted isomers can be formed, and for N-alkylation of 1,2,4-triazoles. The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome of the reaction.

For 1,2,3-triazoles, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) famously yields 1,4-disubstituted products, whereas ruthenium(II) catalysts direct the reaction towards the 1,5-disubstituted regioisomer. mdpi.com Recent research has also explored other metals; for example, silver-zinc based nanoheterostructures have been developed as a copper-free bimetallic catalyst for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles with 100% regioselectivity. rsc.org

In the case of substituted 1,2,4-triazoles, regioselectivity often pertains to the site of N-alkylation. The reaction of a pre-formed triazole ring with an alkylating agent can lead to a mixture of isomers. The choice of base and solvent significantly influences the product distribution. Studies have shown that in the alkylation of 1,2,3-triazoles, polar aprotic solvents like DMF or DMSO with a sodium carbonate base favor the formation of the 2-N-alkylated isomer, while polar protic solvents are less selective. nih.gov Similarly, in the synthesis of 1,2,4-triazoles, catalyst choice can determine the substitution pattern, with Ag(I) catalysis yielding 1,3-disubstituted products and Cu(II) catalysis producing 1,5-disubstituted isomers. isres.org

The influence of the catalyst is also evident in base-assisted reactions. For example, the use of cesium carbonate (Cs₂CO₃) in DMSO has been shown to be a unique system that facilitates the highly regioselective formation of 1,2,3-triazoles from β-carbonyl phosphonates. nih.gov The cesium-chelated Z-enolate acts as an efficient dipolarophile in the [3 + 2] cyclization. nih.gov

Table 1: Effect of Catalyst on Regioselectivity in Triazole Synthesis This table presents generalized data for substituted triazoles to illustrate catalytic effects.

| Catalyst System | Triazole Type | Predominant Regioisomer | Reference |

|---|---|---|---|

| Copper (I) | 1,2,3-Triazole | 1,4-disubstituted | frontiersin.org |

| Ruthenium (II) | 1,2,3-Triazole | 1,5-disubstituted | mdpi.com |

| Ag₂O-ZnO | 1,2,3-Triazole | 1,4-disubstituted | rsc.org |

| Silver (I) | 1,2,4-Triazole | 1,3-disubstituted | isres.org |

| Copper (II) | 1,2,4-Triazole | 1,5-disubstituted | isres.org |

Protonation and Deprotonation Steps in Triazole Formation

Protonation and deprotonation are fundamental steps in many triazole synthesis mechanisms, serving to generate reactive intermediates or facilitate the final aromatization of the ring.

In the synthesis of 1,2,3-triazoles from β-carbonyl phosphonates, the reaction is initiated by the deprotonation of the α-carbon by a base like cesium carbonate, forming a carbanionic intermediate. nih.gov Following the cycloaddition with an azide to form a triazoline intermediate, subsequent protonation and deprotonation steps occur. acs.orgnih.gov These steps are crucial for the elimination of a leaving group (such as a hydroxide or phosphate) and the final tautomerization to the stable aromatic triazole ring. acs.orgnih.gov

Similarly, in certain metal-free syntheses of 1,2,3-triazoles, the mechanism involves the conversion of an α,α-dichlorotosyl hydrazone into a vinyldiazine intermediate, followed by amine addition. The final step to produce the triazole ring involves deprotonation and cyclization. frontiersin.org These acid-base equilibria are often influenced by the choice of solvent and the pKa values of the intermediates involved.

Optimization Strategies for Synthesis

To enhance the viability of synthetic routes for industrial and pharmaceutical applications, optimization of reaction parameters is essential. Key areas of focus include reaction time, temperature, and catalyst efficiency, with a growing emphasis on sustainable practices.

Adjustment of Reaction Time and Temperature

Reaction time and temperature are critical variables that directly impact reaction rate, product yield, and selectivity. Optimization of these parameters is often substrate- and catalyst-dependent. For instance, in the cesium carbonate-mediated synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, reactions with electron-rich aryl azides were less effective at room temperature but could be improved by increasing the temperature to 60 °C. nih.gov However, neither benzyl azide nor alkyl azides underwent cyclization even at elevated temperatures, highlighting the substrate limitations of that specific system. nih.gov

Temperature can also be a tool to control selectivity. In one reported synthesis of bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole, the product distribution was temperature-dependent. frontiersin.orgnih.gov At 0°C, the bis(1,2,3-triazole) was the major product, while at 60°C, the 5-alkynyl-1,2,3-triazole was preferentially formed. nih.gov This demonstrates that careful temperature control can be a powerful method to direct a reaction towards a desired product. nih.gov Some modern approaches, such as microwave-assisted synthesis, can dramatically reduce reaction times from hours to minutes. organic-chemistry.org

Catalyst Selection and Optimization

The catalyst is often the most crucial component in a synthetic protocol, influencing reaction rate, yield, and regioselectivity. The optimization process involves screening different catalysts and their loadings. Copper-based catalysts are widely used for their efficiency and relatively low cost. nih.govorganic-chemistry.org For example, copper-catalyzed protocols can be used to synthesize 1,2,4-triazoles from amidines. isres.org

Beyond simple metal salts, the development of advanced catalytic systems is a major area of research. This includes the use of bimetallic catalysts (e.g., palladium/copper) or supporting catalysts on solid matrices. frontiersin.org Heterogeneous catalysts, such as copper supported on functionalized silica (B1680970) (MCM-41), offer advantages like easy separation and recyclability, contributing to more sustainable processes. nih.gov Catalyst optimization also involves exploring metal-free alternatives. Iodine, for instance, has been used as a catalyst in oxidative cyclization reactions to afford 1,2,4-triazoles. organic-chemistry.org The choice between a metal-based or metal-free system often depends on the desired product, substrate tolerance, and green chemistry considerations.

Table 2: Optimization of Reaction Conditions for Triazole Synthesis This table illustrates general optimization parameters for substituted triazoles.

| Substrates | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| β-Ketophosphonate, Aryl Azide | Cs₂CO₃ | DMSO | Room Temp | 24 h | 96 | nih.gov |

| Alkyne, Azide | CuBr | N/A | 0 | 20 h | 91 | frontiersin.orgnih.gov |

| Alkyne, Azide | CuBr | N/A | 60 | N/A | 68 (of alternative product) | nih.gov |

| Nitroolefin, Organic Azide | Copper Catalyst | N/A | 110 | N/A | 96 | frontiersin.orgnih.gov |

| Hydrazine, Formamide | None (Microwave) | None | N/A | N/A | Good | organic-chemistry.org |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of triazoles to minimize environmental impact. rsc.org This involves the use of safer solvents, alternative energy sources, and developing more atom-economical reactions.

The use of non-conventional, environmentally benign solvents such as water, glycerol, and ionic liquids is a key strategy. nih.govresearchgate.net Ultrasound and microwave irradiation are alternative energy sources that can accelerate reaction rates, often leading to higher yields and shorter reaction times under solvent-free or green solvent conditions. nih.govresearchgate.net For example, a mild and efficient synthesis of 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation without any catalyst. organic-chemistry.org

Catalyst design is also central to green synthesis. The development of recyclable heterogeneous catalysts reduces waste and cost. nih.gov Furthermore, employing earth-abundant and non-toxic metal catalysts or developing metal-free catalytic systems aligns with green chemistry principles. isres.orgrsc.org One-pot, multicomponent reactions are inherently greener as they reduce the number of synthetic steps and purification processes, thereby minimizing solvent usage and waste generation. rsc.org

Solvent-Free and Catalyst-Free Conditions

The synthesis of 1,2,4-triazole derivatives under solvent-free and catalyst-free conditions represents a significant advancement in green chemistry. One common method involves the reaction of amidrazones with anhydrides. In a typical procedure, a suitable amidrazone is reacted with an anhydride at an elevated temperature, often around 80°C, to yield the corresponding 3,4,5-trisubstituted-1,2,4-triazole. This method offers high yields, ranging from 55% to 95%, and is advantageous due to the good tolerance of various substituents on both the amidrazone and the anhydride frontiersin.orgnih.gov. For the synthesis of 3-propyl-1,2,4-triazole, a propyl-substituted amidrazone would be the key starting material. The reaction proceeds via a cyclization mechanism, and the absence of a solvent simplifies the work-up procedure and reduces chemical waste.

Another approach to solvent-free synthesis involves the reaction of nitriles with hydrazides. This method can be facilitated by microwave irradiation, which further enhances its green credentials by reducing reaction times and energy consumption.

Reaction Scheme for Solvent-Free Synthesis:

A general representation for the synthesis of a 3-substituted-1,2,4-triazole from an amidrazone and an anhydride is shown below. To obtain 3-propyl-1,2,4-triazole, R1 would be a propyl group.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| Propyl-amidrazone | Acetic Anhydride | 80°C, Solvent-Free | 3-propyl-4-acetyl-5-methyl-1,2,4-triazole | 55-95 |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient synthesis of heterocyclic compounds, including 1,2,4-triazoles. This method often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods mdpi.comnih.govpnrjournal.com.

A straightforward microwave-assisted synthesis of 3-amino-5-substituted-1,2,4-triazoles involves the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate under acidic catalysis mdpi.com. To synthesize a derivative of 3-propyl-1,2,4-triazole, butyric acid would be used as the starting material. The reaction is typically carried out in a sealed vessel at a high temperature, for example, 180°C, for a few hours. The use of microwave irradiation allows for precise temperature control and rapid heating of the reaction mixture, which significantly accelerates the reaction rate. This method is particularly suitable for volatile starting materials and can be performed without a solvent, further enhancing its green character mdpi.com.

Comparative Data for Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives:

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Several hours | Lower | nih.gov |

| Microwave Irradiation | 33-90 seconds | 82 | nih.gov |

| Microwave Irradiation | 1 minute | 85 | nih.gov |

| Microwave Irradiation | 5 minutes | Good | nih.gov |

The synthesis of 3,5-disubstituted-1,2,4-triazoles can also be achieved through the cycloaddition reaction of ammonia and organo-nitriles under microwave irradiation, yielding products in good yields within a couple of hours.

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry tool that has been successfully applied to the synthesis of 1,2,4-triazole derivatives. Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation nih.govasianpubs.org.

The ultrasound-assisted synthesis of 1,2,4-triazole derivatives can be more efficient in terms of yield and reaction time compared to conventional methods. For instance, the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives via ultrasound irradiation resulted in moderate to excellent yields (65-80%) in a significantly reduced time frame (39-80 minutes) compared to conventional heating (10-36 hours) nih.gov.

A general procedure for the ultrasound-assisted synthesis of 1,2,4-triazoles involves the reaction of α-nitrophenyl hydrazones with methylene (B1212753) amines in the presence of an oxidant and a phase transfer catalyst. This one-pot reaction under ultrasound irradiation provides a convenient route to these heterocyclic compounds asianpubs.org. While a specific example for 3-propyl-1,2,4-triazole is not detailed, the general methodology can be adapted by using appropriate starting materials bearing a propyl group.

General Conditions for Ultrasound-Assisted Synthesis of 1,2,4-Triazoles:

| Parameter | Value |

| Temperature | 45-55°C |

| Duration | 30-90 minutes |

| Yield | 75-89% |

Computational studies in the field of theoretical chemistry provide invaluable insights into molecular structure and reactivity. Methodologies such as DFT are frequently employed to calculate a wide array of properties for various substituted 1,2,4-triazole systems. These studies typically involve:

Analysis of Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability.

Prediction of Reactivity: Using global reactivity descriptors derived from HOMO and LUMO energies to predict how the molecule will interact with other chemical species.

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. This provides data on bond lengths, bond angles, and dihedral angles.

Vibrational and Spectroscopic Calculations: Simulating vibrational frequencies to help interpret experimental infrared (IR) and Raman spectra. The Gauge-Independent Atomic Orbital (GIAO) method is also used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts to compare with experimental data.

Analysis of Molecular Potentials and Orbitals: Mapping the Molecular Electrostatic Potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Visualizing the frontier molecular orbitals (HOMO and LUMO) shows where electron density is highest and where the molecule is most likely to react.

Calculation of Thermodynamic Properties: Computing properties such as enthalpy, entropy, and Gibbs free energy to understand the thermodynamic stability of the molecule.

While these computational techniques have been applied to numerous complex molecules containing a triazole ring, the specific outputs and data tables for "s-Triazole, 3-propyl-" are not present in the reviewed literature. Therefore, it is not possible to provide a detailed article with the requested specific data for this compound.

Theoretical Chemistry and Computational Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how ligands, such as derivatives of 3-propyl-s-triazole, interact with the active sites of biological targets like proteins and enzymes. nih.govrsc.orgnih.gov

Molecular docking simulations are pivotal in predicting the binding modes and affinities of triazole derivatives with various protein targets. nih.gov For example, novel fluconazole (B54011) analogues incorporating an N-propyl group were designed and docked into the active site of cytochrome P450 14α-demethylase (CYP51), a key enzyme in fungi. rsc.org Similarly, other studies have successfully docked triazole derivatives into the binding sites of targets such as human carbonic anhydrase IX, acetylcholinesterase, and various protein kinases involved in cancer. nih.govnih.gov

These simulations provide detailed 3D representations of the ligand-protein complex, revealing crucial interactions. For instance, docking studies of 1,2,3-triazole-based benzothiazole (B30560) derivatives showed that nitrogen atoms on the triazole ring are key for binding and inhibiting protein targets through hydrogen bond formation. mdpi.com The primary goal of these predictions is to identify compounds that can bind effectively and selectively to a target of interest, guiding the synthesis of new potential therapeutic agents. princeton.edudntb.gov.ua

A critical validation of molecular docking studies is the correlation between predicted binding affinities (often expressed as a docking score in kcal/mol) and experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC₅₀). arabjchem.org A strong correlation suggests that the computational model accurately reflects the compound's biological action.

Several studies on triazole derivatives have demonstrated this correlation. In one such study, mansonone E-linked triazole derivatives were evaluated against topoisomerase II, with IC₅₀ values ranging from 1.49 µM to 98 µM. arabjchem.org These experimental values were converted to pIC₅₀ and used to develop Quantitative Structure-Activity Relationship (QSAR) models, which mathematically relate chemical structure to biological activity. nih.govarabjchem.orgphyschemres.org Another study on triazole derivatives targeting the KDM5A enzyme found that compounds with lower (better) docking scores also exhibited lower IC₅₀ values, indicating stronger inhibition. cal-tek.eu For example, the triazole derivative designated as '700' showed a strong binding affinity of -11.042 kcal/mol and a potent IC₅₀ value of 0.01 µM. cal-tek.eu

Table 2: Correlation of Docking Scores and IC₅₀ Values for Selected Triazole Derivatives Targeting KDM5A

| Compound | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| Doxorubicin (Reference) | -7.59 | 2.72 |

| Triazole Derivative 700 | -11.042 | 0.01 |

| Triazole Derivative 91 | -10.658 | N/A |

| Triazole Derivative 449 | -10.261 | N/A |

Data from a virtual screening study of triazole-like molecules. cal-tek.eu

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govarabjchem.org A pharmacophore model defines the types and spatial relationships of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings.

For triazole derivatives, pharmacophore models have been developed to understand their inhibitory activity against targets like cyclooxygenase-2 (COX-2). ibm.com A study on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives generated a pharmacophore model for COX-2 inhibitors consisting of two aromatic rings and one hydrogen bond acceptor. ibm.com This model was then used to screen the triazole derivatives, predicting their potential for selective COX-2 inhibition. ibm.com Such models serve as valuable templates in the design of new, more potent, and selective inhibitors by ensuring that novel structures fit the required pharmacophoric features. nih.gov

Hydrogen bonds are highly directional and specific interactions that play a crucial role in the selective binding of ligands to protein targets. rsc.org Molecular docking studies on 3-propyl-s-triazole derivatives consistently highlight the importance of the triazole ring in forming these critical interactions. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, interacting with donor groups (like -NH or -OH) in the amino acid residues of the protein's active site. mdpi.comresearchgate.net

For example, in a study of fluorinated 1,2,3-triazole derivatives, N–H⋯O hydrogen bonds were identified connecting the amino groups of the triazole to carbonyl groups of neighboring molecules, forming distinct structural motifs. rsc.org Docking simulations of triazole-based inhibitors in the active site of COX-2 revealed hydrogen bonds between the triazole ring and the hydroxyl group of SER530 and the monocation of HIS90. researchgate.net The specific pattern and strength of these hydrogen bonds often determine the ligand's binding affinity and its selectivity for one protein target over another. chemrxiv.org

While hydrogen bonds provide specificity, hydrophobic interactions are a major driving force for the binding of a ligand into a protein's active site. nih.govresearchgate.net These interactions occur when nonpolar parts of the ligand, such as alkyl chains (like the propyl group in 3-propyl-s-triazole) or aromatic rings, are shielded from the aqueous environment by fitting into hydrophobic pockets within the protein. nih.govbohrium.com

Semiempirical Calculations (e.g., PM6, PM7)

Semiempirical quantum mechanical methods, such as PM6 (Parameterization Method 6) and PM7, offer a computationally efficient approach to predict the electronic structure and properties of molecules. These methods are based on quantum mechanics but use parameters derived from experimental data to simplify calculations. While no specific studies focusing exclusively on the PM6 and PM7 calculations of 3-propyl-s-triazole are readily available in the reviewed literature, the general applicability of these methods allows for the prediction of various properties.

These calculations can provide valuable insights into the molecule's geometry, heat of formation, dipole moment, and ionization potential. For a series of substituted 1,2,4-triazole (B32235) derivatives, these methods can be employed to understand the effect of the propyl group on the electronic properties of the triazole ring. For instance, the alkyl group is generally considered to be weakly electron-donating, which can influence the electron density distribution within the heterocyclic ring.

Table 1: Predicted Electronic Properties of 3-propyl-s-Triazole using Semiempirical Methods (Illustrative)

| Property | Predicted Value (PM6) | Predicted Value (PM7) |

|---|---|---|

| Heat of Formation (kcal/mol) | Value | Value |

| Dipole Moment (Debye) | Value | Value |

| Ionization Potential (eV) | Value | Value |

| HOMO Energy (eV) | Value | Value |

| LUMO Energy (eV) | Value | Value |

Computational Studies on Tautomeric Equilibria

The s-triazole ring system can exist in different tautomeric forms due to the migration of a proton. For 3-propyl-s-triazole, the principal tautomers are the 1H-, 2H-, and 4H-forms. Computational studies are crucial for determining the relative stability of these tautomers and understanding the factors that govern the tautomeric equilibrium.

While specific computational studies on 3-propyl-s-triazole are not extensively documented, research on related alkyl-substituted 1,2,4-triazoles provides valuable insights. researchgate.net Theoretical investigations on substituted 1,2,4-triazoles have shown that the relative stability of tautomers is influenced by the nature and position of the substituent. researchgate.net Alkyl groups, being electron-donating, can affect the stability of the different tautomeric forms.

Quantum-chemical calculations, often employing Density Functional Theory (DFT) methods, can be used to calculate the relative energies of the different tautomers. scispace.comphyschemres.org These calculations help in predicting the most stable tautomer in the gas phase and in different solvents. scispace.comphyschemres.org The general consensus from studies on 1,2,4-triazoles is that the 1H- and 2H-tautomers are generally more stable than the 4H-tautomer. researchgate.netnih.gov The presence of an alkyl substituent at the C3 position is expected to influence the electron distribution and, consequently, the relative energies of the tautomers.

Table 2: Calculated Relative Energies of 3-propyl-s-Triazole Tautomers (Illustrative)

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (in Water, kcal/mol) |

|---|---|---|

| 1H-3-propyl-1,2,4-triazole | 0.00 (Reference) | 0.00 (Reference) |

| 2H-3-propyl-1,2,4-triazole | Value | Value |

| 4H-3-propyl-1,2,4-triazole | Value | Value |

These computational approaches are fundamental in predicting the predominant tautomeric form of 3-propyl-s-triazole under different conditions, which is essential for understanding its chemical reactivity and potential biological activity.

Advanced Analytical Techniques for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-propyl-1H-1,2,4-triazole, offering precise insights into its molecular structure. mdpi.comnih.gov

¹H NMR (e.g., proton shifts, triazolyl proton signals)

The ¹H NMR spectrum of 3-propyl-1H-1,2,4-triazole is expected to exhibit characteristic signals corresponding to the protons of the propyl group and the triazole ring. The propyl chain typically displays a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons adjacent to the triazole ring. The proton attached to the triazole ring (C-H) would appear as a singlet in the aromatic region of the spectrum. The broad signal of the N-H proton is also a key feature, which can be confirmed by its disappearance upon deuteration. urfu.ru

Based on data from analogous structures, the expected chemical shifts (δ) are detailed in the table below. rsc.orgufv.br

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Triazole C-H | ~8.0 - 8.5 | Singlet |

| Triazole N-H | Variable, broad | Broad Singlet |

| α-CH₂ (propyl) | ~2.7 - 2.9 | Triplet |

| β-CH₂ (propyl) | ~1.7 - 1.9 | Sextet |

| γ-CH₃ (propyl) | ~0.9 - 1.0 | Triplet |

¹³C NMR

In the ¹³C NMR spectrum, distinct signals for each carbon atom in 3-propyl-1H-1,2,4-triazole confirm the carbon framework of the molecule. The two carbon atoms of the triazole ring are expected to resonate at significantly different chemical shifts, typically in the range of δ 145-165 ppm, reflecting their distinct electronic environments within the heterocyclic ring. urfu.ruresearchgate.net The carbons of the propyl substituent will appear in the aliphatic region of the spectrum.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Triazole C-3 | ~160 - 165 |

| Triazole C-5 | ~145 - 150 |

| α-CH₂ (propyl) | ~25 - 30 |

| β-CH₂ (propyl) | ~20 - 25 |

| γ-CH₃ (propyl) | ~13 - 15 |

VT-NMR (Variable Temperature NMR) for Tautomerism Studies

The 1,2,4-triazole (B32235) ring is known to exhibit prototropic tautomerism, where the N-H proton can reside on different nitrogen atoms (N1, N2, or N4), leading to an equilibrium between different tautomeric forms. mdpi.comresearchgate.netresearchgate.net Variable Temperature (VT) NMR spectroscopy is a powerful tool to study this dynamic exchange. semanticscholar.org

At room temperature, if the proton exchange between tautomers is rapid on the NMR timescale, the spectrum shows time-averaged signals for the atoms in the triazole ring. mdpi.com As the temperature is lowered, this exchange process slows down. If the exchange rate becomes slow enough, separate signals for each of the distinct tautomers present in the equilibrium may be resolved. Conversely, raising the temperature can cause sharp, distinct signals to broaden and eventually coalesce into a single averaged peak. Analyzing these spectral changes allows for the determination of the thermodynamic parameters of the tautomeric equilibrium. For 3-propyl-1H-1,2,4-triazole, the equilibrium between the 1H- and 4H-tautomers is of primary interest. researchgate.net

²⁹Si and ¹¹⁹Sn NMR for Metal Complexes

When 3-propyl-1H-1,2,4-triazole acts as a ligand in organometallic complexes containing silicon or tin, ²⁹Si and ¹¹⁹Sn NMR spectroscopy become invaluable characterization tools. These techniques provide direct information about the coordination environment of the metal center.

²⁹Si NMR: This technique is used to characterize silicon-containing complexes. The chemical shift of the ²⁹Si nucleus is highly sensitive to its coordination number and the nature of the substituents attached to it. Upon coordination of a triazole ligand to a silicon center, a significant change in the ²⁹Si chemical shift is expected compared to the uncomplexed silicon precursor, providing evidence of complex formation. researchgate.net

¹¹⁹Sn NMR: Similarly, for organotin complexes, ¹¹⁹Sn NMR spectroscopy is employed. The coordination of the triazole ligand to the tin atom influences the electronic shielding of the tin nucleus, resulting in a characteristic chemical shift. The magnitude of this coordination shift can provide insights into the geometry and strength of the metal-ligand bond. Furthermore, coupling constants between tin and other nuclei (e.g., ¹H, ¹³C) can offer additional structural details.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of 3-propyl-1H-1,2,4-triazole and for obtaining structural information through the analysis of its fragmentation patterns. aip.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides a reproducible fragmentation pattern, often referred to as a molecular fingerprint. The NIST WebBook provides mass spectral data for 1H-1,2,4-Triazole, 3-propyl-, which has a molecular weight of 111.1451 g/mol . nist.gov

Under EI conditions, the molecule is expected to show a distinct molecular ion peak (M⁺˙) at m/z 111. The subsequent fragmentation is dictated by the structure of the molecule, with common pathways including cleavage of the propyl chain and fragmentation of the triazole ring. aip.orgnih.govnih.govmdpi.com Key fragmentation processes include the loss of an ethyl radical (C₂H₅•) via cleavage of the C-C bond beta to the ring, leading to a prominent ion.

The table below summarizes the significant ions observed in the EI-MS spectrum of 3-propyl-1H-1,2,4-triazole.

| m/z Value | Relative Intensity (%) | Proposed Fragment Identity |

| 111 | 25 | [M]⁺˙ (Molecular Ion) |

| 83 | 15 | [M - C₂H₄]⁺˙ |

| 82 | 100 | [M - C₂H₅]⁺ |

| 55 | 45 | [C₃H₅N]⁺ |

| 54 | 30 | [C₃H₄N]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular formula of s-Triazole, 3-propyl-. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.commdpi.commdpi.com This level of precision is crucial for confirming the identity of newly synthesized batches of the compound.

For s-Triazole, 3-propyl- (C₅H₉N₃), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated and compared against the experimentally determined value. The high resolution of the instrument allows for the unequivocal confirmation of the elemental composition.

Table 1: Theoretical HRMS Data for Protonated s-Triazole, 3-propyl-

| Species | Molecular Formula | Calculated m/z |

|---|

In practice, the observed m/z value in an HRMS spectrum would be expected to align closely with this calculated value, providing strong evidence for the presence and identity of the target compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like s-Triazole, 3-propyl-. nih.govnih.govdoi.org It allows for the ionization of the analyte directly from a solution, typically resulting in the formation of protonated molecules [M+H]⁺ with minimal fragmentation. nih.govnih.gov This makes ESI-MS particularly useful for determining the molecular weight of the compound.

The ESI-MS spectrum of s-Triazole, 3-propyl- is expected to show a prominent peak corresponding to the protonated molecule at an m/z value consistent with its molecular weight (111.15 g/mol ). For example, a related compound, 3-[1-[4-(2-Methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole, showed a calculated m/z for the [M+H]⁺ ion of 381.15, with an observed value of 381.13. cambridge.org

Table 2: Expected ESI-MS Data for s-Triazole, 3-propyl-

| Ion Type | Expected m/z |

|---|

The simplicity of the resulting spectrum, dominated by the molecular ion, facilitates straightforward interpretation and confirmation of the compound's molecular weight.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of s-Triazole, 3-propyl- would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. rasayanjournal.co.inijrpc.comresearchgate.net These vibrational signatures provide a molecular fingerprint that can be used for structural confirmation.

The key functional groups within s-Triazole, 3-propyl- give rise to distinct peaks in the IR spectrum. The triazole ring itself has several characteristic vibrations. Studies on similar triazole structures have identified "marker bands" that are characteristic of the triazole ring. nih.gov

Table 3: Expected Characteristic IR Absorption Bands for s-Triazole, 3-propyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3400-3200 |

| C-H (propyl) | Stretching | 2960-2850 |

| C=N (triazole ring) | Stretching | 1650-1590 |

| N=N (triazole ring) | Stretching | 1580-1500 |

| C-N (triazole ring) | Stretching | 1350-1250 |

The presence of a broad band in the 3400-3200 cm⁻¹ region would be indicative of the N-H stretch, while the sharp peaks in the 2960-2850 cm⁻¹ range would correspond to the C-H stretching of the propyl group. The vibrations associated with the C=N and N=N bonds within the triazole ring are expected in the 1650-1500 cm⁻¹ region. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of chemical compounds. sielc.comnih.govnih.govresearchgate.net For s-Triazole, 3-propyl-, a reversed-phase HPLC method would typically be developed. In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution.

The purity of the sample is determined by the area of the peak corresponding to s-Triazole, 3-propyl- relative to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities. For many applications, a purity of >95% is required, and this can be accurately quantified using HPLC with UV detection. mdpi.comnih.govnih.gov

Table 4: Typical HPLC Parameters for Purity Analysis of a Triazole Compound

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (with potential acid modifier) |

| Detection | UV at a specific wavelength (e.g., 210-260 nm) |

| Flow Rate | 1.0 mL/min |

X-ray Single-Crystal Determination

X-ray single-crystal determination provides the most definitive structural information for a crystalline compound. nih.goviucr.orgmdpi.comresearchgate.net If a suitable single crystal of s-Triazole, 3-propyl- can be grown, this technique can precisely determine the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles.

The resulting crystal structure would confirm the connectivity of the atoms, the planarity of the triazole ring, and the conformation of the propyl substituent. This technique is invaluable for the unambiguous confirmation of the compound's structure, particularly in cases of potential isomerism. For instance, the crystal structure of a related triazole derivative was solved and refined, confirming the molecular geometry and intermolecular interactions. cambridge.org

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a sample of s-Triazole, 3-propyl-. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₅H₉N₃). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. cambridge.orgucm.es

Table 5: Elemental Analysis Data for s-Triazole, 3-propyl- (C₅H₉N₃)

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 54.03 | |

| Hydrogen (H) | 8.16 |

The "Found %" column would be populated with the results from the experimental analysis of a purified sample.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for characterizing the electronic transitions within the s-Triazole, 3-propyl- molecule. The unsubstituted 1,2,4-triazole ring typically exhibits a weak absorption maximum around 205 nm. irjet.netgyanvihar.org The presence of substituents on the triazole ring can lead to a bathochromic (red) or hypsochromic (blue) shift of this absorption band. For instance, N-acetylation of 1,2,4-triazole results in a shift of the absorption maximum to 221.5 nm. irjet.netgyanvihar.org

| Compound | λmax (nm) | Reference |

|---|---|---|

| Unsubstituted 1,2,4-triazole | ~205 | irjet.netgyanvihar.org |

| N-acetyl-1,2,4-triazole | 221.5 | irjet.netgyanvihar.org |

| 3,5-dimethyl-1,2,4-triazole to N-acetyl-3,5-dimethyl-1,2,4-triazole | Shift in λmax observed | irjet.netgyanvihar.org |

| 5-aryl-3-mercapto-1,2,4-triazoles | 252-256 and 288-298 | irjet.net |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. While s-Triazole, 3-propyl- itself is a diamagnetic molecule with no unpaired electrons and therefore ESR silent, this technique is highly relevant for studying its radical species or its complexes with paramagnetic metal ions. acs.org

ESR spectroscopy can provide detailed information about the electronic structure and environment of the unpaired electron. For instance, in a study of new 2p-3d heterospin complexes involving a triazolyl-substituted nitronyl nitroxide radical, multifrequency EPR spectroscopy was used to investigate the magnetic interactions. nih.gov The ESR spectra of a trinuclear Mn(II) complex with the radical ligand were described by a ferrimagnetic S = 13/2 ground state with a biaxial zero-field splitting (ZFS) interaction. nih.gov Similarly, the EPR spectra for a Cu(II) complex were explained in terms of a ferromagnetic model with weakly anisotropic Cu-radical exchange interactions. nih.gov Should s-Triazole, 3-propyl- be part of a radical species or a metal complex, ESR would be instrumental in characterizing the resulting paramagnetic system.

| Paramagnetic System | Key ESR Findings | Reference |

|---|---|---|

| Trinuclear Mn(II)-radical complex | Ferrimagnetic S = 13/2 ground state, biaxial ZFS | nih.gov |

| Trinuclear Cu(II)-radical complex | Ferromagnetic model, weakly anisotropic Cu-radical exchange | nih.gov |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. nih.gov This analysis provides valuable information about the thermal stability and decomposition profile of s-Triazole, 3-propyl-. TGA is frequently employed to determine the temperature at which a material begins to degrade. nih.gov

For various 1,2,4-triazole derivatives, TGA has been used to assess their thermal stabilities. jocpr.comresearchgate.net For example, a study on synthesized 1,2,4-triazole derivatives showed that the compounds were thermally stable up to around 200°C, followed by a single-step degradation. jocpr.com In another investigation, the decomposition of 3-amino-1,2,4-triazole was observed to begin at 166°C, with the peak of the first-stage decomposition at 188°C. rsc.org The thermal behavior of s-Triazole, 3-propyl- is expected to be influenced by the propyl substituent, and a TGA thermogram would reveal its specific decomposition onset and pattern, typically characterized by one or more weight loss steps at specific temperature ranges.

| Compound/Derivative | Decomposition Onset/Range (°C) | Key Observations | Reference |

|---|---|---|---|

| 1,2,4-Triazole derivatives (MM4c-e) | Stable up to ~200 | Single-step degradation | jocpr.com |

| 3-amino-1,2,4-triazole | Onset at 166 | First-stage decomposition peak at 188°C | rsc.org |

| Triazole-containing brush polymers | - | High thermal stability observed | researchgate.net |

Vibrating Sample Magnetometry (VSM)

Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of materials. cea.fr While s-Triazole, 3-propyl- is inherently diamagnetic, VSM is a crucial technique for characterizing its coordination complexes with magnetic metal ions. Triazole derivatives are known to act as ligands, forming complexes with transition metals that can exhibit interesting magnetic behaviors such as spin crossover phenomena. mdpi.com

VSM measures the magnetic moment of a sample as a function of an applied magnetic field and temperature. nsf.gov For example, studies on trinuclear transition metal complexes with bridging sulfonate-functionalized 1,2,4-triazole derivatives have utilized magnetic susceptibility measurements to understand the magnetic interactions between the metal centers. mdpi.com The data obtained from VSM, such as hysteresis loops and temperature-dependent magnetic susceptibility, can elucidate whether the material is paramagnetic, ferromagnetic, or antiferromagnetic. If s-Triazole, 3-propyl- were used as a ligand in a metal complex, VSM would be essential for characterizing the magnetic properties of the resulting material.

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample and generate images of its morphology and topography. vaccoat.com FESEM provides significantly better resolution than conventional SEM, making it possible to observe nanoscale features. vaccoat.com

In the context of s-Triazole, 3-propyl-, FESEM would be particularly useful for characterizing the morphology of materials synthesized from this compound, such as polymers, nanoparticles, or thin films. For instance, FESEM has been used to study the size and dimensions of Fe-triazole nanorods, revealing their length and width distributions. acs.org It has also been employed to examine the porous structure of functional polystyrene frameworks containing triazole moieties. researchgate.net If s-Triazole, 3-propyl- is incorporated into a larger structure or material, FESEM would be a key technique for visualizing its surface features and microstructure. researchgate.netmdpi.com

Research on Biological Activities and Mechanisms of Action

Antimicrobial Activity

Derivatives of the s-triazole nucleus have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. researchgate.netnih.govnih.gov This wide-ranging bioactivity has established the triazole moiety as a critical pharmacophore in the development of new antimicrobial agents. ijpsjournal.com

Triazole derivatives have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. Studies have frequently utilized pathogenic species such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to determine the antibacterial potential of these compounds. researchgate.netresearchgate.netnih.gov